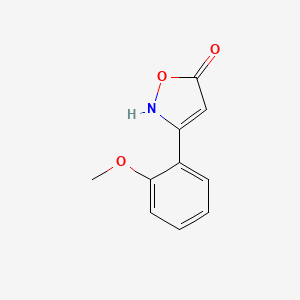

3-(2-Methoxyphenyl)-1,2-oxazol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Methoxyphenyl)-1,2-oxazol-5-ol, also known as 2-methoxy-3-phenyl-5-oxazolone, is a small organic molecule that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform, but insoluble in water. The compound has a molecular weight of 191.2 g/mol, a melting point of 152-154°C, and a boiling point of 284-286°C.

Wissenschaftliche Forschungsanwendungen

Diastereoselective Synthesis in Organic Chemistry

A study by Suga et al. (1994) demonstrated the use of a related compound in the highly diastereoselective synthesis of 2-oxazoline-4-carboxylates. This process is significant for creating chiral compounds, which are crucial in pharmaceuticals and agrochemicals.

Cycloaddition Reactions

The compound has been used in cycloaddition reactions, as explored by Melo et al. (2002). These reactions are fundamental in creating complex molecular structures in organic synthesis, particularly for pharmaceutical applications.

Pharmaceutical Science and Development

In pharmaceutical research, derivatives of the compound have been studied for their potential in developing new, low-toxicity, and high-efficiency medicines. Samelyuk & Kaplaushenko (2013) highlighted its role in creating compounds with a wide spectrum of biological activity.

Synthesis of Chitosan Biopolymer

Research by Azmy et al. (2019) indicated the use of a related oxazole derivative in the modification of chitosan biopolymer, leading to enhanced swelling and antimicrobial properties. This is significant in the development of medical materials and biotechnology.

Corrosion Inhibition

The compound's derivatives have been investigated for their role in corrosion inhibition. Bentiss et al. (2009) studied a related triazole derivative, finding it highly effective in protecting steel in acidic environments.

Anticonvulsant Activity

In medicinal chemistry, derivatives of this compound have shown potential as anticonvulsants. Vijaya Raj & Narayana (2006) reported promising anticonvulsant activity in synthesized compounds, suggesting further research for pharmaceutical applications.

Synthesis of Novel Heterocyclic Compounds

The compound's derivatives are also important in synthesizing new heterocyclic compounds with potential biological applications, as noted by Yamamuro et al. (2015). These compounds could be crucial in developing new drugs and treatments.

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-5-3-2-4-7(9)8-6-10(12)14-11-8/h2-6,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBVABFPOYOXQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)ON2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenyl)-1,2-oxazol-5-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)

![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95%](/img/structure/B6345982.png)

![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)

![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)

![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)